molecular formula C33H27N5O2S2 B307210 N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide

N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide

Cat. No. B307210
M. Wt: 589.7 g/mol
InChI Key: BAMCFMNBBKIFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide, also known as DPTTS, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis.

Mechanism of Action

The mechanism of action of N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use as a drug delivery system due to its ability to selectively target cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide in lab experiments is its ease of synthesis and purification. This compound can be synthesized through a simple and efficient method, and the resulting product can be easily purified through recrystallization. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide. In medicine, further studies are needed to investigate the potential use of this compound as a drug delivery system and to explore its anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, further studies are needed to explore the catalytic activity of metal complexes synthesized using this compound as a ligand. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-diphenyl-3,4-bis(phenylimino)-1,2,5-thiadiazolidine in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain a high yield of this compound.

Scientific Research Applications

N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a drug delivery system due to its ability to selectively target cancer cells. In materials science, this compound has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic activity in various reactions.

properties

Molecular Formula

C33H27N5O2S2

Molecular Weight

589.7 g/mol

IUPAC Name

N-[2,5-diphenyl-3,4-bis(phenylimino)-1,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C33H27N5O2S2/c1-26-22-24-31(25-23-26)42(39,40)36-41-37(29-18-10-4-11-19-29)32(34-27-14-6-2-7-15-27)33(35-28-16-8-3-9-17-28)38(41)30-20-12-5-13-21-30/h2-25H,1H3

InChI Key

BAMCFMNBBKIFOV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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